N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound It features a triazoloquinazoline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and quinazoline derivatives.
Introduction of the Sulfanyl Linkage: This step involves the reaction of the triazoloquinazoline core with 2-(4-methylphenyl)-2-oxoethyl sulfide under suitable conditions.
Addition of the Cyclopentyl and Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide and sulfanyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazoloquinazoline core can interact with biological receptors through hydrogen bonding and dipole interactions . The sulfanyl linkage and carboxamide group further enhance its binding affinity and specificity . These interactions can modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a triazole moiety.
Uniqueness
N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its combination of a triazoloquinazoline core with a sulfanyl linkage and a cyclopentyl group.
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-17(2)15-32-26(36)22-13-12-20(25(35)29-21-6-4-5-7-21)14-23(22)33-27(32)30-31-28(33)37-16-24(34)19-10-8-18(3)9-11-19/h8-14,17,21H,4-7,15-16H2,1-3H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARMRJPPWKHHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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